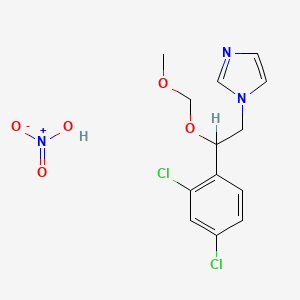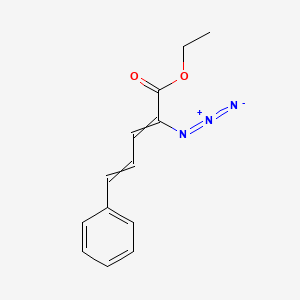
Ethyl 2-azido-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azido-5-phenylpenta-2,4-dienoate is a chemical compound known for its unique structure and reactivity. It is an azido ester derivative of a conjugated diene, which makes it an interesting subject for various chemical reactions and applications. The presence of both azido and ester functional groups in its structure allows it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl azidoacetate with an appropriate aldehyde under controlled conditions. One common method involves the use of sodium metal in methanol at low temperatures to facilitate the reaction . The reaction mixture is then worked up and purified to obtain the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Major Products Formed
Triazoles: From cycloaddition reactions.
Substituted Esters: From nucleophilic substitution.
Amines: From reduction of the azido group.
Scientific Research Applications
Ethyl 2-azido-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocycles and other complex molecules.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-azido-5-phenylpenta-2,4-dienoate involves the reactivity of its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming stable triazole rings.
Ester Group: Can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Conjugated Diene: Provides a reactive site for addition reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Lacks the azido group, making it less reactive in cycloaddition reactions.
Methyl 2-azidoacetate: Contains the azido group but lacks the conjugated diene structure, limiting its reactivity in certain reactions.
Uniqueness
Ethyl 2-azido-5-phenylpenta-2,4-dienoate is unique due to the combination of its azido and ester functional groups along with the conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications .
Properties
CAS No. |
65117-56-8 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-azido-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12(15-16-14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
KDTXTHOJBTYFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)
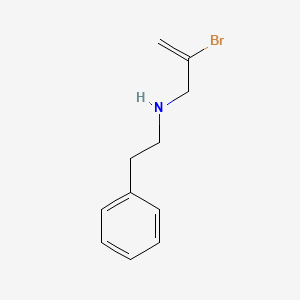
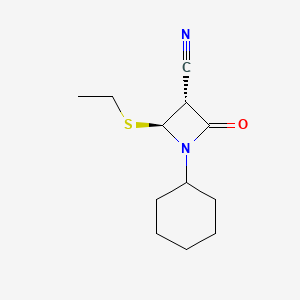

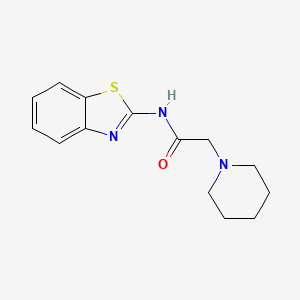

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
